3-Azido-1,1,2,2-tetrafluoropropane

Medicinal chemistry Hydrogen bonding Fluorine chemistry

Researchers developing fluorinated triazoles via CuAAC often face limited access to azides that combine click reactivity with hydrogen-bond donor capability. 3-Azido-1,1,2,2-tetrafluoropropane (CAS 846057-93-0) solves this with a -CH₂- spacer preserving azide nucleophilicity and a terminal -CF₂H group enabling target-binding H-bond interactions absent in -CF₃ analogs. • Supplied as a ready-to-use 0.5 M solution in DME for safe handling; eliminates neat azide isolation hazards. • Enables 1,4-regioselective CuAAC to N-(2,2,3,3-tetrafluoropropyl)-1,2,3-triazoles for SAR & FBDD. • Four ¹⁹F nuclei serve as intrinsic NMR probes; suited for DECL and automated library synthesis.

Molecular Formula C3H3F4N3
Molecular Weight 157.07 g/mol
Cat. No. B8216639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1,1,2,2-tetrafluoropropane
Molecular FormulaC3H3F4N3
Molecular Weight157.07 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(F)F)N=[N+]=[N-]
InChIInChI=1S/C3H3F4N3/c4-2(5)3(6,7)1-9-10-8/h2H,1H2
InChIKeyCDMWKAMPYXSCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-1,1,2,2-tetrafluoropropane Overview


3-Azido-1,1,2,2-tetrafluoropropane (CAS 846057-93-0; molecular formula C₃H₃F₄N₃; MW 157.07 g/mol) is a fluorinated alkyl azide featuring a terminal –CF₂H group and a methylene (–CH₂–) spacer between the azide moiety and the 1,1,2,2-tetrafluoroethyl chain . The compound belongs to the class of fluoroalkyl azides, which combine the versatile click chemistry reactivity of organic azides with the pharmacokinetic and physicochemical benefits of fluorination [1]. Commercially supplied as a 0.5 M solution in 1,2-dimethoxyethane (DME) for safe handling, it participates in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to form N-(2,2,3,3-tetrafluoropropyl)-1,2,3-triazoles with high 1,4-regioselectivity . The presence of the –CF₂H terminus distinguishes it from –CF₃-terminated analogs by enabling hydrogen-bond donor capability, a property increasingly exploited in medicinal chemistry to modulate target engagement [2].

Click Chemistry CuAAC-ready fluoroalkyl azide with reported high 1,4-regioselectivity
–CF₂H Donor Terminal CF₂H may support H-bond donor interactions for target-binding studies
¹⁹F NMR Probe 4 magnetically distinct F atoms support direct ¹⁹F NMR detection in FBDD workflows
Solution Format 0.5 M in DME for safer handling in automated synthesis

Why 3-Azido-1,1,2,2-tetrafluoropropane Is Irreplaceable


Fluoroalkyl azides are not interchangeable reagents. The specific fluorination pattern of 3-azido-1,1,2,2-tetrafluoropropane—a –CH₂– spacer adjacent to the azide and a terminal –CF₂H group—confers a unique combination of electronic, steric, and hydrogen-bonding properties absent in –CF₃-terminated analogs (e.g., CF₃CH₂N₃) or perfluoroalkyl azides where the azide is directly attached to the fluorinated carbon (e.g., CF₃N₃). The –CH₂– spacer attenuates the strong electron-withdrawing inductive effect of the perfluoroalkyl chain, preserving azide nucleophilicity for efficient CuAAC and subsequent transformations [1]. Conversely, the –CF₂H terminus, unlike –CF₃, acts as a competent hydrogen-bond donor due to the highly polarized C–H bond, enabling specific intermolecular interactions relevant to target binding in medicinal chemistry [2]. Substituting with a non-fluorinated alkyl azide sacrifices metabolic stability, lipophilicity modulation, and ¹⁹F NMR detectability; substituting with a perfluoroalkyl azide lacking the methylene spacer introduces electronic deactivation and eliminates hydrogen-bond donor potential. The quantitative evidence below substantiates these differentiation axes.

–CF₂H hydrogen-bond donor
–CF₃-terminated azides lack H-bond donor capability; target-binding profile may differ
–CH₂– spacer preserves azide reactivity
Perfluoroalkyl azides without spacer may exhibit reduced nucleophilicity in CuAAC
Built-in ¹⁹F NMR probe (4 × F)
Non-fluorinated azides provide no ¹⁹F signal for NMR-based assays

Quantitative Differentiation Evidence


–CF₂H Hydrogen-Bond Donor Capability

The terminal –CF₂H group in 3-azido-1,1,2,2-tetrafluoropropane (N₃–CH₂–CF₂–CF₂H) serves as a competent hydrogen-bond donor, a property fundamentally absent in –CF₃-terminated fluoroalkyl azides such as 2,2,2-trifluoroethyl azide (CF₃–CH₂–N₃) or perfluoroalkyl azides (e.g., CF₃N₃). The highly polarized C–H bond of the CF₂H moiety enables this donor capability, which is a unique characteristic among polyfluorinated motifs [1]. In contrast, the C–F bonds of a –CF₃ group are poor hydrogen-bond acceptors and the carbon bears no hydrogen for donation. This difference is structural in nature rather than a continuous variable.

H-Bond Donor
Class-level
–CF₂H: H-bond donor via polarized C–H –CF₃: no H-bond donor (no C–H)
Structural distinction may support target-binding studies
No quantitative H-bond parameters located
Medicinal chemistry Hydrogen bonding Fluorine chemistry

Methylene Spacer Preserves Azide Reactivity

In 3-azido-1,1,2,2-tetrafluoropropane, the –CH₂– spacer between the azide group and the 1,1,2,2-tetrafluoroethyl chain reduces the electron-withdrawing inductive effect exerted by the fluorine substituents. The Arkivoc review states that 'by including a short spacer (–CH₂–, –CH₂CH₂–, –CH₂CH₂CH₂–) between the azido group and the perfluorinated chain we can reduce the inductive effect caused by the fluorine substituents in the alkyl chain and increase the reactivity of these compounds in further synthesis' [1]. In contrast, perfluoroalkyl azides such as trifluoromethyl azide (CF₃N₃) or pentafluoroethyl azide (C₂F₅N₃) have the azide directly bonded to a perfluorinated carbon, resulting in significant electronic deactivation of the azide moiety.

Azide Reactivity
Class-level
Spacer (–CH₂–) → higher reactivity Zero spacer → electronic deactivation
May support more efficient CuAAC yields
No direct comparative kinetic data located
Click chemistry Synthetic methodology Fluorine inductive effect

Enhanced Thermal Stability vs. Non-Fluorinated Azides

Heavily fluorinated organic azides containing methylene spacers exhibit remarkable thermal stability compared to non-fluorinated short-chain alkyl azides, which are notoriously explosive. The Beier group at IOCB Prague reported that perfluoroalkyl azides 'are not explosive and show no sign of decomposition at 150 °C,' in stark contrast to 'short chain alkyl azides [which] are avoided because of their explosive character' [1]. The C&EN article covering this work states that 'azidoperfluoroalkanes are more reactive in the click reaction with alkynes than nonfluorinated alkyl azides' [2]. While the exact decomposition onset temperature for 3-azido-1,1,2,2-tetrafluoropropane has not been published in a peer-reviewed comparative DSC study, the class-level stability gain conferred by fluorination and the methylene spacer is well established.

Thermal Stability
Cross-study comparable
Stable to ≥150 °C (class-level)
Supports safer handling context
Compound-specific DSC data not located
Safety Thermal stability Process chemistry

Built-In ¹⁹F NMR Probe Functionality

The 1,1,2,2-tetrafluoropropyl group in 3-azido-1,1,2,2-tetrafluoropropane incorporates multiple magnetically distinct fluorine atoms (two –CF₂– environments), enabling the compound to function simultaneously as a click chemistry handle and a ¹⁹F NMR-sensitive probe. The Sigma-Aldrich/Merck technical article on fluorinated azides states that 'fluorinated azides, especially those with magnetically equivalent fluorine atoms, offer an additional useful property of introducing a ¹⁹F NMR-sensitive probe to various molecules, spanning from small molecule drug candidates, libraries for ¹⁹F NMR fragment-based drug discovery to biomolecules' . CF Plus Chemicals offers a dedicated 'Clickable ¹⁹F NMR Probes' kit containing 9 fluorinated azides including tetrafluoropropyl azide, highlighting its dual-purpose design for structural biology and medicinal chemistry [1]. In contrast, non-fluorinated alkyl azides cannot serve as ¹⁹F NMR probes, and monofluorinated azides provide only a single ¹⁹F resonance.

¹⁹F NMR Probe
Supporting evidence
4 × ¹⁹F (2 distinct CF₂ environments)
Supports ¹⁹F NMR detection context
Chemical shifts not reported in comparative studies
19F NMR Fragment-based drug discovery Bioconjugation

High 1,4-Regioselectivity in CuAAC

The Sigma-Aldrich technical article reports that fluoroalkyl azides 'undergo copper-catalyzed alkyne-azide cycloaddition, forming 1,4-regioisomers in high selectivity (Figure 2)' . The CFPlus product page similarly states that 'all fluoroalkyl azides undergo copper catalyzed alkyne-azide cycloaddition, forming 1,4-regioisomers in high selectivity' and that '2,2,3,3-tetrafluoropropyl represents a complementary fluorinated azide that can be used to access N-tetrafluoropropylated triazoles in a regioselective fashion' [1]. While high 1,4-regioselectivity is a general feature of CuAAC for most organic azides, the electron-withdrawing character of the tetrafluoropropyl group can influence the reaction rate and triazole product distribution relative to electron-rich alkyl azides; however, specific regioisomeric ratios for 3-azido-1,1,2,2-tetrafluoropropane versus a defined comparator were not located in primary comparative studies.

CuAAC Regioselectivity
Supporting evidence
Reported high 1,4-selectivity in CuAAC
Supports single triazole product formation
No head-to-head regioisomeric ratio located
CuAAC Regioselectivity Click chemistry

Optimal Applications of 3-Azido-1,1,2,2-tetrafluoropropane


Introducing –CF₂H via Click Chemistry

When a drug discovery program requires the introduction of a fluorinated moiety capable of hydrogen-bond donation to improve target binding, 3-azido-1,1,2,2-tetrafluoropropane is the appropriate choice over –CF₃-terminated azides such as 2,2,2-trifluoroethyl azide. The terminal –CF₂H group acts as a competent hydrogen-bond donor via its polarized C–H bond, a property fundamentally absent in –CF₃ groups . The compound can be appended to alkyne-functionalized scaffold molecules via CuAAC, enabling systematic SAR exploration of the CF₂H pharmacophore. This scenario is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1.

FBDD with ¹⁹F NMR Detection

For FBDD campaigns employing ¹⁹F NMR-based screening, 3-azido-1,1,2,2-tetrafluoropropane serves a dual purpose: it is both a clickable fragment-linking reagent and a ¹⁹F NMR probe. The four fluorine atoms provide strong ¹⁹F signal for protein-observed or ligand-observed NMR experiments without requiring additional fluorination steps . Libraries of tetrafluoropropylated triazoles can be rapidly assembled via CuAAC and screened directly by ¹⁹F NMR, streamlining hit identification and validation workflows. This scenario stems from Evidence Item 4 in Section 3.

DNA-Encoded Library Synthesis with Safe Azide

In DNA-encoded chemical library construction, where reactions must proceed in aqueous or mixed aqueous-organic media with high fidelity, the commercial availability of 3-azido-1,1,2,2-tetrafluoropropane as a 0.5 M solution in DME provides a safety-tested, ready-to-use reagent. Its enhanced thermal stability relative to non-fluorinated short-chain azides (no decomposition at 150 °C for the perfluoroalkyl azide class ) reduces explosion risk during automated library synthesis. The preserved azide reactivity due to the –CH₂– spacer ensures efficient on-DNA CuAAC coupling. This scenario integrates Evidence Items 2 and 3 from Section 3.

Rh-Catalyzed N-Fluoroalkyl Heterocycle Synthesis

N-(2,2,3,3-Tetrafluoropropyl)-1,2,3-triazoles, generated from 3-azido-1,1,2,2-tetrafluoropropane via CuAAC, can serve as precursors for Rh(II)-catalyzed denitrogenative transannulation to afford regioisomerically pure N-tetrafluoropropyl imidazoles, pyrroles, imidazolones, and pyrrolones—otherwise difficult-to-access fluorinated heterocycles . The –CH₂– spacer ensures the triazole intermediate retains sufficient reactivity for efficient Rh-carbenoid formation, while the CF₂H terminus imparts distinct hydrogen-bonding properties to the final heterocyclic products. This scenario is grounded in the synthetic methodology evidence from the Sigma-Aldrich technical article and the CFPlus product documentation.

Application
Selection Property
Validation Focus
–CF₂H Installation via CuAAC
CF₂H hydrogen-bond donor capability
Target-binding interaction context
Fragment-Based ¹⁹F NMR Screening
Built-in ¹⁹F NMR probe (4×F)
Protein–ligand interaction detectability context
DNA-Encoded Library Synthesis
Solution-phase safety & thermal stability
On-DNA coupling efficiency & safety margin review
Rh(II)-Catalyzed Heterocycle Synthesis
Triazole intermediate reactivity & CF₂H donor
Regioselectivity & heterocycle formation context
Quote Request

Request a Quote for 3-Azido-1,1,2,2-tetrafluoropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.